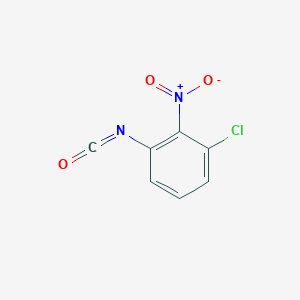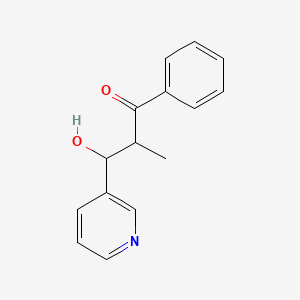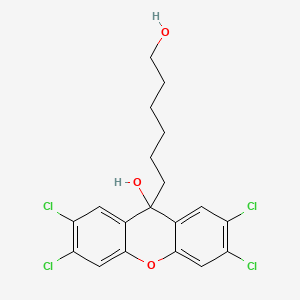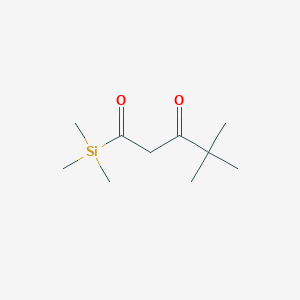
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene: is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its two hexyl groups and two pentoxythiophenyl groups attached to the thiophene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pentoxythiophenyl groups to the thiophene ring. The hexyl groups are usually introduced via alkylation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
科学的研究の応用
3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Optoelectronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices.
Material Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene in electronic applications involves its ability to transport charge efficiently. The hexyl and pentoxythiophenyl groups enhance the solubility and processability of the compound, while the thiophene core provides a pathway for charge transport. The molecular targets include the active layers in electronic devices, where the compound facilitates the movement of electrons or holes, contributing to the overall performance of the device.
類似化合物との比較
Poly(3-hexylthiophene) (P3HT): A widely used thiophene-based polymer in organic electronics.
4,4-Dihexyl-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Another thiophene derivative with similar applications in electronic devices.
Dibenzothiophene derivatives: Compounds with similar structural features and electronic properties.
Uniqueness: 3,4-Dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene stands out due to its unique combination of hexyl and pentoxythiophenyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in high-performance organic electronic devices.
特性
CAS番号 |
648416-70-0 |
|---|---|
分子式 |
C34H52O2S3 |
分子量 |
589.0 g/mol |
IUPAC名 |
3,4-dihexyl-2,5-bis(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C34H52O2S3/c1-5-9-13-15-19-29-30(20-16-14-10-6-2)34(32-24-28(26-38-32)36-22-18-12-8-4)39-33(29)31-23-27(25-37-31)35-21-17-11-7-3/h23-26H,5-22H2,1-4H3 |
InChIキー |
DKPSMFGHENMQRM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1CCCCCC)C2=CC(=CS2)OCCCCC)C3=CC(=CS3)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)




![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)





![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
